molecular formula C18H25ClN2O2 B10878052 (3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone

Cat. No.: B10878052
M. Wt: 336.9 g/mol
InChI Key: LOOLKABXCMMKJI-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone is a complex organic compound that features a combination of a chlorophenyl group, a dimethylmorpholinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H25ClN2O2/c1-13-11-21(12-14(2)23-13)17-6-8-20(9-7-17)18(22)15-4-3-5-16(19)10-15/h3-5,10,13-14,17H,6-9,11-12H2,1-2H3

InChI Key

LOOLKABXCMMKJI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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